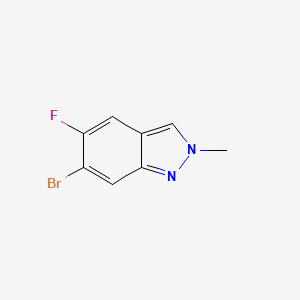

6-Bromo-5-fluoro-2-methyl-2H-indazole

描述

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole nucleus is a cornerstone in the development of new therapeutic agents due to its versatile biological activities. caribjscitech.com Its structural features allow it to mimic the adenine (B156593) of ATP, making it a valuable component in the design of competitive kinase inhibitors. caribjscitech.com Indazole derivatives have been successfully incorporated into a wide array of drugs targeting various diseases.

The diverse therapeutic applications of indazole-based compounds are extensive, with research highlighting their potential as anti-inflammatory, antimicrobial, and antitumor agents. nih.govnih.gov The development of drugs containing this scaffold has seen significant progress, with several indazole derivatives advancing through clinical trials and reaching the market. pnrjournal.com

Overview of Substituted Indazoles in Bioactive Compound Development

The chemical versatility of the indazole ring allows for the introduction of various substituents, leading to a wide range of derivatives with distinct pharmacological profiles. nih.gov The process of substituting the indazole core with different functional groups is a key strategy in drug discovery, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the indazole ring significantly influence the compound's therapeutic efficacy. For instance, halogen substitutions, such as with bromine and fluorine, have been shown to enhance the inhibitory activity of some indazole derivatives. nih.gov Similarly, the addition of a methyl group can also impact the biological activity. nih.gov These modifications are crucial in the rational design of new and more effective drug candidates.

Contextualization of 6-Bromo-5-fluoro-2-methyl-2H-indazole within Indazole Research and its Potential for Investigation

Within the broad family of indazole derivatives, this compound represents a specific molecular architecture with potential for further investigation. While extensive research specifically focused on this compound is not widely published, its structure suggests several avenues for exploration in medicinal chemistry. The presence of both bromo and fluoro substituents is of particular interest, as halogenation is a common strategy to modulate the electronic properties and metabolic stability of drug candidates. rsc.org

The substitution pattern of this compound makes it a valuable building block or intermediate in the synthesis of more complex molecules. rsc.org Given the established importance of substituted indazoles in drug discovery, this compound warrants further study to elucidate its potential biological activities and applications as a lead compound or a key synthetic precursor.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1286734-87-9 |

| Molecular Formula | C8H6BrFN2 |

| InChI Key | XDHISPQFGNFCCC-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 95% |

| Storage Temperature | 2-8°C |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-5-fluoro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHISPQFGNFCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694200 | |

| Record name | 6-Bromo-5-fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-87-9 | |

| Record name | 2H-Indazole, 6-bromo-5-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 5 Fluoro 2 Methyl 2h Indazole and Its Analogues

Strategies for the Construction of the 2H-Indazole Core System

The formation of the 2H-indazole ring system can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted aromatic precursors. These methods range from classical condensation reactions to modern catalyst-based transformations.

Catalyst-Based Approaches for Indazole Formation

Catalyst-based methods have become central to the synthesis of 2H-indazoles, offering high efficiency, selectivity, and functional group tolerance. benthamdirect.combohrium.com Transition metals such as copper, palladium, cobalt, and rhodium are frequently employed to facilitate key bond-forming steps. nih.govnih.govrsc.orgacs.org

A prevalent strategy is the one-pot, three-component reaction involving a 2-halobenzaldehyde, a primary amine, and a nitrogen source like sodium azide (B81097), often catalyzed by copper. organic-chemistry.org For instance, a copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide effectively forms both C-N and N-N bonds, demonstrating a broad substrate scope. organic-chemistry.org Palladium catalysis is also widely used. A direct and operationally simple method involves the reaction of 2-bromobenzyl bromides with arylhydrazines, which proceeds via regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. acs.orgorganic-chemistry.org Other palladium-catalyzed routes include the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org

More recent advancements utilize cobalt and rhodium catalysts for C-H bond functionalization cascades. An air-stable cationic Co(III) catalyst enables the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and various aldehydes. nih.gov Similarly, Rhodium(III) catalysts can facilitate the C-H bond addition of azobenzenes to aldehydes, leading to a wide variety of substituted N-aryl-2H-indazoles. nih.gov Reductive cyclization of ortho-nitrobenzylidene amines, promoted by reagents like tri-n-butylphosphine, offers another efficient, metal-free pathway to substituted 2H-indazoles. organic-chemistry.org

Table 1: Selected Catalyst-Based Methods for 2H-Indazole Synthesis

| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| 2-Bromobenzaldehydes, primary amines, NaN₃ | Copper | One-pot, three-component | 2-Substituted-2H-indazoles | organic-chemistry.org |

| 2-Bromobenzyl bromides, arylhydrazines | Pd catalyst, Cs₂CO₃, t-Bu₃PHBF₄ | DMSO, 120 °C | 2-Aryl-2H-indazoles | acs.orgorganic-chemistry.org |

| Azobenzenes, aldehydes | Cationic Co(III) catalyst, AcOH | 1,4-dioxane, 100 °C | N-Aryl-2H-indazoles | nih.gov |

| Azobenzenes, aldehydes | Rhodium(III) catalyst | Dioxane | N-Aryl-2H-indazoles | nih.gov |

| o-Nitrobenzylidene amines | Tri-n-butylphosphine | Reductive cyclization | 2-Substituted-2H-indazoles | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis of Indazole Derivatives

In line with the growing emphasis on sustainable chemistry, several green methodologies for indazole synthesis have been developed. benthamdirect.com These approaches focus on using environmentally benign solvents, renewable catalysts, and energy-efficient conditions.

One notable example is the use of copper(I) oxide nanoparticles (Cu₂O-NP) as a heterogeneous catalyst in polyethylene (B3416737) glycol (PEG 300), a green solvent. organic-chemistry.orgacs.org This system facilitates the three-component synthesis of 2H-indazoles from 2-halobenzaldehydes, amines, and sodium azide under ligand-free conditions. organic-chemistry.orgacs.org Other sustainable approaches employ natural catalysts; for instance, lemon peel powder has been used as an efficient, biodegradable catalyst for synthesizing 1H-indazoles under ultrasound irradiation. researchgate.net

The use of milder reagents and alternative energy sources also aligns with green chemistry principles. A simple method utilizes ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) for the synthesis of 1H-indazole derivatives. samipubco.com Furthermore, electrochemical methods provide a clean alternative to chemical oxidants. The electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes can produce 2H-indazoles without the need for any catalyst or external chemical oxidant. organic-chemistry.org The use of water as a reaction solvent has also been successfully implemented for certain transformations, such as the metal-free fluorination of 2H-indazoles. organic-chemistry.org

Regioselective Functionalization of the Indazole Nucleus for Derivative Synthesis

The synthesis of a specifically substituted compound like 6-bromo-5-fluoro-2-methyl-2H-indazole requires precise control over the regiochemistry of substitution on the indazole core. This involves both the introduction of substituents onto the benzene (B151609) ring and the selective functionalization of the pyrazole (B372694) nitrogen atoms.

Halogenation Studies at Positions 5 and 6 (e.g., Bromo and Fluoro Substitutions)

Introducing halogen atoms at specific positions on the indazole ring is crucial for tuning the electronic properties and providing synthetic handles for further derivatization. nih.gov The 5-fluoro and 6-bromo substitution pattern is typically achieved either by starting with a pre-functionalized precursor or by direct halogenation of the indazole core.

Synthesis often begins with a commercially available, appropriately substituted benzene derivative, such as a fluorobromobenzaldehyde or fluorobromobenzoic acid. researchgate.netacs.org For example, the reaction of o-fluorobenzaldehydes with hydrazine (B178648) is a practical route to fluorinated indazoles. acs.org A similar strategy starting from a 4-bromo-3-fluoro-substituted phenyl precursor would lead to the desired 6-bromo-5-fluoro-1H-indazole scaffold, which can then be alkylated.

Direct C-H halogenation of the indazole ring offers an alternative, atom-economical approach. An efficient, metal-free method for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NBS for bromination, NCS for chlorination) has been developed. nih.gov By carefully tuning the reaction conditions, such as solvent and temperature, it is possible to achieve mono- or even poly-halogenation at specific sites on the indazole skeleton. nih.gov For instance, reacting 2-phenyl-2H-indazole with one equivalent of NBS at elevated temperatures can yield the mono-brominated product in high yield. nih.gov While this method primarily targets the C3 and C5 positions, the principles could be adapted for other isomers by altering the directing groups and reaction parameters.

N-Alkylation and N-Functionalization at Position 2 (e.g., Methyl Group)

The N-alkylation of the 1H-indazole tautomer typically produces a mixture of N1- and N2-substituted products, making regioselective synthesis challenging. nih.govbeilstein-journals.org The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govchemicalbook.com However, specific conditions have been developed to favor the formation of the N2-alkylated isomer, which is a key structural feature of many bioactive molecules. thieme-connect.com

A general and highly selective procedure for the N2-alkylation of 1H-indazoles uses alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by either trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.orgthieme-connect.com This method is effective for a wide range of primary, secondary, and tertiary alkyl groups, including the methyl group required for this compound. thieme-connect.com Alternative conditions, such as the Mitsunobu reaction, have also been shown to favor the formation of the N2-regioisomer. nih.gov

Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insight into the factors governing regioselectivity. nih.gov For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the choice of base is critical; the use of cesium carbonate can promote N1-alkylation through a chelation mechanism, whereas other conditions allow non-covalent interactions to direct the formation of the N2-product. nih.gov

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Reagent | Conditions/Promoter | Major Product | Ref |

|---|---|---|---|---|

| 1H-Indazoles/Azaindazoles | Alkyl 2,2,2-trichloroacetimidates | Trifluoromethanesulfonic acid or Cu(II) triflate | N2-Alkyl-2H-indazole | organic-chemistry.orgthieme-connect.com |

| 1H-Indazole | Alcohol, PPh₃, DIAD | Mitsunobu conditions | N2-Alkyl-2H-indazole (preferred) | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl halides | Cs₂CO₃ | N1-Alkyl-indazole | nih.gov |

| 1H-Indazole | Alkyl bromide | NaH in THF | N1-Alkyl-indazole (preferred) | nih.gov |

Advanced Synthetic Pathways for Novel Derivatives of this compound

The this compound scaffold is a versatile building block for creating novel and more complex molecules. The bromine atom at the C6 position is a particularly useful functional handle for transition metal-catalyzed cross-coupling reactions. nih.gov

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds at the C6 position. For example, the Suzuki coupling of a 6-bromo-indazole derivative with an appropriate boronic acid or ester can introduce a wide variety of aryl or vinyl substituents. nih.gov This was demonstrated in the synthesis of (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole, where a Suzuki coupling was performed on a bromo-iodo-indazole intermediate. nih.gov

In addition to cross-coupling at the halogenated site, direct C-H functionalization offers an increasingly important strategy for late-stage modification of the indazole core. rsc.org Recent research has focused on the regioselective functionalization of the C3 position of 2H-indazoles. rsc.orgthieme-connect.de Methods have been developed for C3-formylation using Selectfluor and DMSO under microwave irradiation, which likely proceeds through a radical pathway. thieme-connect.de Similarly, electrochemical methods can be used for the C3-sulfonylation of 2H-indazoles with sulfonyl hydrazides, avoiding the need for transition metals or external oxidants. researchgate.net These advanced C-H functionalization and cross-coupling reactions allow for the systematic elaboration of the this compound core, enabling access to a diverse library of novel compounds.

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its analogues often involves strategic C-H functionalization and cross-coupling reactions, where optimization of conditions is crucial for achieving high yields and purity. Research into the synthesis of related indazole structures provides valuable insights into potential synthetic routes and optimization parameters that could be applicable to this compound.

One key transformation for the functionalization of bromo-substituted indazoles is the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds. chemrxiv.org Studies on the Suzuki-Miyaura coupling of bromo-indazole carboxamide with various organoboronic acids have been conducted to optimize the reaction conditions. chemrxiv.org The reaction typically employs a palladium catalyst, a base, and a suitable solvent system. chemrxiv.org For instance, the coupling of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide with boronic acids has been optimized using Pd(dppf)Cl₂·DCM as the catalyst, K₂CO₃ as the base, and a 1,4-dioxane/water solvent mixture at elevated temperatures. chemrxiv.org

The table below summarizes the optimization of Suzuki-Miyaura reaction conditions for an analogous bromo-indazole derivative, which can serve as a model for the reactions of this compound.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for a Bromo-Indazole Analogue Data derived from studies on analogous bromo-indazole carboxamides.

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (10) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | Moderate |

| 2 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | Good |

| 3 | Pd(OAc)₂ (5) / RuPhos | K₃PO₄ | Dioxane/H₂O | Reflux | 48 | Good to Excellent |

| 4 | Pd(dppf)Cl₂ (cat.) | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |

Furthermore, direct C-H functionalization, such as halogenation, is another critical aspect of synthesizing and modifying indazole scaffolds. Metal-free regioselective halogenation of 2H-indazoles has been achieved by fine-tuning reaction conditions. ethz.ch For example, mono- and poly-bromination can be controlled by the stoichiometry of N-bromosuccinimide (NBS) and the choice of solvent. ethz.ch In ethanol at 50 °C, mono-bromination is favored, while using a higher equivalence of NBS in acetonitrile (B52724) can lead to di- or tri-brominated products. ethz.ch

The optimization of reaction conditions for the C3-formylation of 2H-indazoles has also been explored, which is a relevant transformation for introducing functional groups onto the indazole core. pnrjournal.com The use of Selectfluor as an oxidant in DMSO under microwave irradiation has been shown to be effective. pnrjournal.com An increase in temperature from 80 °C to 120 °C under conventional heating resulted in only a marginal improvement in yield, whereas microwave irradiation at 125 °C significantly enhanced the conversion to the desired formylated product. pnrjournal.com

Table 2: Optimization of C3-Formylation of a 2H-Indazole Analogue Data derived from studies on analogous 2H-indazoles.

| Entry | Oxidant (equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Selectfluor (2.5) | DMSO | 80 (Conventional) | 1 | 20 |

| 2 | Selectfluor (2.5) | DMSO | 100 (Conventional) | 1 | 26 |

| 3 | Selectfluor (2.5) | DMSO | 120 (Conventional) | 1 | 31 |

| 4 | Selectfluor (2.5) | DMSO | 125 (Microwave) | 1 | 55 |

| 5 | Selectfluor (3) | DMSO | 125 (Microwave) | 1 | 80 |

These findings from analogous systems suggest that for the synthesis and functionalization of this compound, a palladium-catalyzed cross-coupling reaction would be a viable strategy for further diversification, with the choice of catalyst and base being critical for optimal yields. Similarly, any direct functionalization on the indazole core would likely benefit from careful optimization of reagents, temperature, and potentially the use of microwave irradiation to improve reaction efficiency.

Development of Stereoselective Synthetic Routes

The development of stereoselective synthetic routes to access chiral indazole derivatives is a significant area of research, driven by the prevalence of such scaffolds in medicinally important molecules. mit.edu While specific stereoselective methods for this compound are not extensively documented, research on the enantioselective synthesis of other indazole analogues provides a foundation for potential strategies.

A notable advancement in this area is the highly enantioselective synthesis of 1H-indazoles bearing a C3-quaternary chiral center through copper hydride (CuH) catalysis. mit.edunih.govresearchgate.net This method employs a C3-selective allylation of 1H-N-(benzoyloxy)indazoles, which act as electrophiles in a departure from the typical nucleophilic character of indazoles. researchgate.net The reaction proceeds with high levels of enantioselectivity, affording a variety of C3-allyl-1H-indazoles with quaternary stereocenters. mit.edunih.gov

The enantioselectivity of this transformation is believed to be determined by a six-membered Zimmerman-Traxler-type transition state. researchgate.net Density functional theory (DFT) calculations support this model, indicating that the steric interactions between the ligand and the substrate, as well as repulsions with the pseudoaxial substituent in the transition state, govern the stereochemical outcome. researchgate.net

This CuH-catalyzed allylation has been shown to be compatible with a range of substituents on the allene (B1206475) partner, including those containing heterocyclic moieties such as furan (B31954) and pyridine. nih.gov The synthetic utility of the resulting chiral indazole products has been demonstrated through further transformations, such as hydroboration-oxidation to form primary alcohols and reduction of the terminal double bond to create additional stereocenters. nih.gov

Although this methodology has been developed for 1H-indazoles, the underlying principles of creating a chiral center at the C3 position via an umpolung strategy could potentially be adapted for the synthesis of chiral 2H-indazole analogues. The development of such stereoselective routes is crucial for the synthesis of enantiopure indazole-containing compounds for biological evaluation.

It is important to note that the direct application of this method to this compound would require the synthesis of a suitable N-activated precursor and further investigation into the regioselectivity and stereoselectivity of the C-H functionalization on the specifically substituted indazole ring. As of the current literature, a direct stereoselective synthesis for this compound has not been reported.

Biological Activity Investigations of 6 Bromo 5 Fluoro 2 Methyl 2h Indazole Derived Compounds

Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a critical area of pharmaceutical research. Substituted indazoles have emerged as a promising class of compounds, with several derivatives demonstrating potent activity against various cancer types. nih.govorganic-chemistry.org

The evaluation of a compound's ability to inhibit the growth of and kill cancer cells in a laboratory setting (in vitro) is a foundational step in cancer drug discovery. Studies on various indazole derivatives have revealed significant cytotoxic effects against a range of human cancer cell lines.

For instance, a series of 5- and 6-substituted indazole compounds were synthesized and tested for their antiproliferative activity against four human cancer cell lines: PC-3 (prostate cancer), MCF-7 (breast cancer), HepG-2 (liver cancer), and MGC-803 (gastric cancer). nih.gov The results indicated that many of these derivatives exhibited specific antiproliferative action against the PC-3 prostate cancer cell line. nih.gov Two compounds in particular, a carboxyamide and a formamide (B127407) derivative, showed strong antitumor activity against PC-3 cells with IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) of 6.21 and 6.43 µmol/L, respectively. nih.gov

In another study, a series of indazole derivatives were designed and evaluated as anticancer agents. nih.gov One compound, referred to as 2f, displayed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 µM. nih.gov When tested on the 4T1 breast cancer cell line, compound 2f was found to inhibit cell proliferation and colony formation, and it promoted apoptosis (programmed cell death). nih.gov

Furthermore, research into indanone-based thiazolyl hydrazone (ITH) derivatives, which can be related to the indazole structure, identified a compound (ITH-6) with notable cytotoxicity against p53 mutant colorectal cancer cell lines, including HT-29, COLO 205, and KM 12. organic-chemistry.org The IC₅₀ values for these cell lines ranged from 0.41 to 6.85 µM. organic-chemistry.org

| Compound Class | Cell Line | Activity | IC₅₀ Value |

| 5- and 6-Substituted Indazoles | PC-3 (Prostate) | Antiproliferative | 6.21 µmol/L nih.gov |

| 5- and 6-Substituted Indazoles | PC-3 (Prostate) | Antiproliferative | 6.43 µmol/L nih.gov |

| Indazole Derivative (2f) | Various | Growth Inhibition | 0.23–1.15 µM nih.gov |

| Indanone-based Thiazolyl Hydrazone (ITH-6) | HT-29 (Colorectal) | Cytotoxicity | 0.41 ± 0.19 µM organic-chemistry.org |

| Indanone-based Thiazolyl Hydrazone (ITH-6) | COLO 205 (Colorectal) | Cytotoxicity | Not Specified |

| Indanone-based Thiazolyl Hydrazone (ITH-6) | KM 12 (Colorectal) | Cytotoxicity | Not Specified |

Following promising in vitro results, compounds are often tested in living organisms (in vivo), typically in animal models, to assess their real-world potential.

The indazole derivative 2f, which showed potent in vitro activity, was further evaluated in a 4T1 tumor model in mice. nih.gov The study found that compound 2f could suppress tumor growth in vivo without causing obvious side effects. nih.gov

Similarly, the indanone-based derivative ITH-6 was tested in mice bearing HT-29 and KM 12 tumor xenografts. organic-chemistry.org The results were significant, showing that ITH-6 decreased tumor size, growth rate, and volume, indicating its potential as an anticancer drug candidate for certain colorectal cancers. organic-chemistry.org

Antimicrobial Activities

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Indazole derivatives have been investigated for their potential to combat bacteria, fungi, and parasites. prepchem.com

Several studies have highlighted the potential of indazole derivatives as antibacterial agents. A series of N-methyl-3-aryl indazoles were synthesized and tested against four bacterial strains: Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govresearchgate.net The results, measured by the zone of inhibition, showed that several compounds had moderate to good activity. For example, against Xanthomonas campestris, some compounds produced inhibition zones of up to 2.3 cm. nih.govresearchgate.net Against Bacillus megaterium and Escherichia coli, zones of inhibition of 1.6 cm were observed for the most active compounds. nih.govresearchgate.net

In another study, a novel series of indazole-triazole-oxadiazole hybrids were synthesized from 3-bromo-1H-indazole. organic-chemistry.org These compounds were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus pneumoniae, Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli). organic-chemistry.org Several of these hybrids showed outstanding activity against S. pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 4.0 µg/mL, which was more potent than the standard drug ampicillin (B1664943) (MIC = 9.1 µg/mL). organic-chemistry.org

| Compound Class | Bacterial Strain | Activity Metric | Result |

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Zone of Inhibition | up to 2.3 cm nih.govresearchgate.net |

| N-methyl-3-aryl indazoles | Bacillus megaterium | Zone of Inhibition | up to 1.6 cm nih.govresearchgate.net |

| N-methyl-3-aryl indazoles | Escherichia coli | Zone of Inhibition | up to 1.6 cm nih.govresearchgate.net |

| Indazole-triazole-oxadiazole hybrids | Staphylococcus pneumoniae | MIC | 4.0 µg/mL organic-chemistry.org |

| Indazole-triazole-oxadiazole hybrids | Staphylococcus pneumoniae | MIC | 5.4 µg/mL organic-chemistry.org |

The antifungal properties of indazole derivatives have also been a subject of investigation. A study on N-methyl-3-aryl indazoles tested their efficacy against the fungal strain Candida albicans. nih.gov Several of the synthesized compounds showed moderate activity, with zones of inhibition measuring up to 1.6 cm. nih.gov

Similarly, the indazole-triazole-oxadiazole hybrids derived from 3-bromo-1H-indazole were evaluated against the fungal strains Aspergillus fumigatus and Candida albicans. organic-chemistry.org The study reported that some of these compounds displayed significant inhibitory activity. organic-chemistry.org

Parasitic and protozoal infections affect millions of people worldwide, and new treatments are needed. Indazole derivatives have shown promise in this area.

A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against the protozoan parasites Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov The results revealed that these compounds possess strong antiprotozoal activity, in many cases being more potent than the reference drug metronidazole (B1676534). nih.gov For instance, derivatives with a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group were among the most active against all three protozoa. nih.gov One derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. nih.gov

In another line of research, twenty 2-benzyl-5-nitroindazolin-3-one derivatives were tested in vitro against Leishmania amazonensis, the parasite responsible for leishmaniasis. Eight of these compounds showed high selectivity and potent activity, with IC₅₀ values less than 1 µM against the promastigote stage of the parasite. The most promising compound, an ethyl acetate (B1210297) derivative, had an IC₅₀ of 0.46 µM against the intracellular amastigote stage and a high selectivity index of 875, making it as active as the standard drug Amphotericin B.

| Compound Class | Parasite/Protozoan | Activity Metric | Result |

| 2-phenyl-2H-indazole derivatives | Giardia intestinalis | Potency vs. Metronidazole | 12.8 times more active nih.gov |

| 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis (promastigote) | IC₅₀ | <1 µM |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigote) | IC₅₀ | 0.46 ± 0.01 µM |

Anti-inflammatory and Immunomodulatory Effects

General studies on various indazole derivatives have explored their potential to mitigate inflammation. For instance, some indazole compounds have been investigated for their inhibitory effects on key inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. nih.govmdpi.com However, no specific studies were identified that evaluated the anti-inflammatory or immunomodulatory properties of 6-Bromo-5-fluoro-2-methyl-2H-indazole or its derivatives.

Modulation of Inflammatory Pathways

There is no available research data detailing the modulation of specific inflammatory pathways by this compound or its derivatives. Studies on other indazole structures have suggested mechanisms involving the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, but these findings cannot be directly extrapolated to the specified compound. nih.gov

Investigation of Immunomodulatory Potential

No studies were found that specifically investigate the immunomodulatory potential of this compound or its derivatives.

Other Pharmacological Activities

The indazole scaffold is recognized for its versatility in medicinal chemistry, with various derivatives being explored for a wide range of pharmacological activities. nih.govsioc-journal.cn

Anti-HIV Investigations

While the indazole nucleus has been incorporated into molecules designed as anti-HIV agents, there are no specific reports on the anti-HIV activity of this compound or its derivatives in the available literature.

Antiarrhythmic Properties

The cardiovascular effects, including antiarrhythmic properties, have been a subject of investigation for some indazole derivatives. sioc-journal.cn However, no research was found that specifically addresses the antiarrhythmic potential of this compound or its related compounds.

Analgesic and Antipyretic Activities

Certain indazole derivatives have been reported to possess analgesic and antipyretic properties. nih.gov Nevertheless, there is a lack of specific studies evaluating these activities for this compound and its derivatives.

Molecular Mechanism of Action Studies for 6 Bromo 5 Fluoro 2 Methyl 2h Indazole and Its Active Analogues

Target Identification and Validation

The biological activity of indazole derivatives stems from their ability to interact with high specificity and affinity with various protein targets, including kinases, enzymes, and receptors. The indazole structure can act as a surrogate for the adenine (B156593) of ATP, making it a competitive inhibitor for ATP-binding sites in enzymes like kinases. caribjscitech.com

Kinases are enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. ed.ac.uknih.gov Indazole-based compounds have emerged as potent inhibitors of several kinase families.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR family of tyrosine kinases is involved in crucial cellular processes like proliferation and migration, and aberrant FGFR signaling is implicated in various cancers. nih.gov Indazole-containing fragments have been identified as effective inhibitors of FGFR1, FGFR2, and FGFR3. nih.gov The mechanism of inhibition relies on the formation of key hydrogen bonds within the ATP binding pocket of the kinase. Specifically, the nitrogen atom at the 2-position of the indazole ring is crucial for forming a hydrogen bond with the backbone NH of the amino acid Ala564 in FGFR1, an interaction essential for inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the indazole core can fine-tune potency and selectivity. For instance, some indazole derivatives have demonstrated nanomolar potency against FGFRs and moderate selectivity for specific family members like FGFR2. acs.orgwhiterose.ac.uk

| Compound/Fragment | Description | IC₅₀ (μM) against FGFR1 | Reference |

|---|---|---|---|

| Indazole Derivative 4 | Indazole-based fragment | >50% inhibition (potency in range of 36-90 μM) | nih.gov |

| Indazole Derivative 5 | Indazole-based fragment | >50% inhibition (potency in range of 36-90 μM) | nih.gov |

| Indazole Derivative 6 | Indazole-based fragment, most active of initial series | 36 | nih.gov |

| Indazole Derivative 11 | Phenol-containing indazole | 12 | nih.gov |

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is critical for transducing signals from cytokines and growth factors involved in inflammation and immunity. nih.gov Consequently, JAK inhibitors are valuable for treating inflammatory and autoimmune disorders. nih.govnih.gov Fragment-based screening has identified the indazole scaffold as a promising starting point for developing potent JAK inhibitors. nih.gov Structure-based design has been used to elaborate on initial indazole hits, leading to the development of lead-like compounds with significant inhibitory activity. nih.gov

Beyond kinases, indazole analogues have been shown to inhibit other classes of enzymes that are critical in disease pathology.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. acs.orgnih.gov In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the anti-tumor activity of T-cells and promotes immune escape. nih.govnih.gov The indazole scaffold has emerged as a high-affinity heme-binding motif for inhibiting IDO1. acs.org Several 3-substituted 1H-indazole derivatives have been synthesized and shown to possess potent IDO1 inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov

| Compound | Description | IC₅₀ (nM) against IDO1 | Reference |

|---|---|---|---|

| Indazole Analogue 121 | 3-substituted 1H-indazole | 720 | nih.gov |

| Indazole Analogue 122 | 3-substituted 1H-indazole | 770 | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A series of substituted 2-phenyl-2H-indazole-7-carboxamides have been synthesized and evaluated as inhibitors of PARP, an enzyme involved in DNA repair. nih.gov One analogue, a substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, demonstrated excellent PARP enzyme inhibition with an IC₅₀ value of 4 nM. nih.gov

The versatility of the indazole core extends to the modulation of cellular receptors. While much of the research has focused on inhibiting intracellular enzymes, some indazole-based compounds have been designed to interact with cell surface or nuclear receptors. For example, novel series of substituted indazole-ethanamines have been synthesized and characterized as potent agonists for serotonin (B10506) receptor subtype 2 (5-HT₂). acs.org This demonstrates the potential of the indazole scaffold to be adapted for targeting a wide array of receptor types, although specific studies on analogues of 6-Bromo-5-fluoro-2-methyl-2H-indazole as estrogen receptor degraders are less prominent in current literature.

Cellular Pathway Modulation

By inhibiting key molecular targets, indazole compounds can profoundly influence downstream cellular signaling pathways, leading to specific cellular outcomes such as the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis is a regulated process of cell suicide that is essential for eliminating damaged or unwanted cells. nih.govmdpi.com The cell cycle is the series of events that take place in a cell leading to its division and duplication. mdpi.com Many anti-cancer therapies function by inducing apoptosis or causing cell cycle arrest in rapidly dividing tumor cells.

Analogues such as 6-bromo-1H-indazole have demonstrated potent anticancer activity, which is attributed to the inhibition of key cellular pathways responsible for cell cycle progression and apoptosis. researchgate.net The activation of tumor suppressor pathways, such as the p53 pathway, can trigger cell cycle arrest to allow for DNA repair or, if the damage is irreparable, lead to apoptosis. mdpi.com The inhibition of survival signals, often driven by kinases, by indazole compounds can sensitize cancer cells to apoptotic stimuli. For example, the cytotoxic effects of certain agents can place tumor cells into cell cycle arrest, which ultimately leads to cell death. mdpi.com

The specific inhibition of kinases like FGFR and JAK by indazole analogues directly interferes with the signal transduction cascades they control. The FGFR signaling network, for instance, involves a cascade of protein phosphorylation events that ultimately regulate gene expression related to cell growth and survival. By blocking the initial phosphorylation step at the receptor level, indazole-based inhibitors can effectively shut down this entire pathway. Similarly, by inhibiting JAKs, these compounds block the signaling from cytokine receptors, preventing the phosphorylation and activation of STAT transcription factors, which are critical for immune cell function and inflammation. nih.gov This disruption of signal transduction is the fundamental mechanism through which these compounds exert their broader cellular and physiological effects.

Ligand-Target Binding Kinetics and Thermodynamics

There is no publicly available research detailing the ligand-target binding kinetics or thermodynamics of this compound. Studies of this nature are crucial for understanding the affinity and specificity of a compound for its biological target. Such investigations typically determine key parameters like the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), which provide insight into the forces driving the binding interaction, are also uncharacterized for this specific compound.

Investigation of Resistance Mechanisms and Strategies to Overcome Them

Consistent with the lack of information on its molecular target and mechanism of action, there are no studies investigating potential resistance mechanisms to this compound. Research into resistance is fundamental for the development of durable therapeutic agents and typically follows the identification of a compound's primary biological target and mechanism of action. Consequently, no strategies to overcome resistance have been proposed or investigated.

While the broader class of indazole-containing compounds has been explored for various therapeutic applications, with some analogues showing promise as inhibitors of targets like epidermal growth factor receptor (EGFR) and bacterial GyrB, this information cannot be directly extrapolated to this compound. The specific substitutions of bromo, fluoro, and methyl groups on the indazole core can dramatically alter a compound's biological activity, target selectivity, and resistance profile.

The absence of dedicated research on this compound means that its potential as a therapeutic agent or a research tool remains unevaluated. Future studies would be required to first identify its biological targets and then to characterize the intricate details of its interactions and any ensuing resistance mechanisms.

Computational Chemistry and in Silico Approaches in 6 Bromo 5 Fluoro 2 Methyl 2h Indazole Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

In research involving indazole derivatives, molecular docking is instrumental in predicting how these compounds fit into the binding pockets of biological targets and in estimating the strength of this binding, often expressed as a binding energy or docking score. For instance, studies on other substituted indazoles have successfully used docking to predict their binding affinities with enzymes like the breast cancer aromatase enzyme. derpharmachemica.com In one such study, a series of novel substituted indazole derivatives were synthesized and their binding energies with the aromatase enzyme were calculated, with some compounds showing strong binding affinities, indicated by binding energies as low as -8.0 kcal/mol. derpharmachemica.com

This predictive capability is crucial for prioritizing compounds for synthesis and biological testing, thereby saving time and resources. For a compound like 6-Bromo-5-fluoro-2-methyl-2H-indazole, molecular docking could be employed to screen a virtual library of potential biological targets to identify those with the highest predicted binding affinity, thus helping to elucidate its mechanism of action. The binding energies obtained from such simulations, as illustrated with analogous compounds in the table below, provide a quantitative measure to compare the binding strength of different derivatives.

Table 1: Illustrative Molecular Docking Results for Analogous Indazole Derivatives (Note: This data is representative of studies on other indazole compounds and not specific to this compound.)

| Compound Analogue | Target Enzyme | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Indazole Derivative A | Aromatase | -8.0 |

| Indazole Derivative B | Aromatase | -7.7 |

| Indazole Derivative C | COX-2 | -9.11 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, in a study of substituted indazoles binding to the aromatase enzyme, docking analysis revealed that the most potent compounds formed hydrogen bonds with the NH1 and NH2 atoms of the Arg115 residue in the active site. derpharmachemica.com Similarly, docking studies of other indazole derivatives with the COX-2 enzyme have identified key interactions with residues such as Phe381, Leu352, and Val523. researchgate.net

Understanding these key interactions is vital for structure-based drug design. By identifying which parts of the molecule are crucial for binding, medicinal chemists can make targeted modifications to enhance potency and selectivity. For this compound, docking studies could reveal how the bromo, fluoro, and methyl groups contribute to binding, guiding the design of new analogues with improved therapeutic properties. The types of interactions identified in studies of similar compounds are summarized in the table below.

Table 2: Examples of Key Intermolecular Interactions for Analogous Indazole Derivatives (Note: This data is illustrative and based on studies of other indazole compounds.)

| Compound Analogue | Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Indazole Derivative A | Aromatase | Arg115, Met374 | Hydrogen Bonding |

| Indazole Derivative C | COX-2 | Phe381, Leu352, Val523 | Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. In the context of indazole research, 3D-QSAR studies have been successfully performed on indazole derivatives to understand the structural features that influence their inhibitory potency against targets like Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov These models are validated using various statistical methods to ensure their predictive power. nih.gov

The development of a robust QSAR model for a series of compounds including this compound would enable the rapid virtual screening of a large number of related structures. This would allow researchers to prioritize the synthesis of compounds with the highest predicted biological activity, streamlining the drug discovery process. The performance of a QSAR model is often evaluated by statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²), as shown in the illustrative table below.

Table 3: Illustrative Statistical Parameters of a QSAR Model for Analogous Indazole Derivatives (Note: This data is representative and not specific to this compound.)

| QSAR Model Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | > 0.6 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | > 0.5 | Indicates good predictive ability of the model. |

| F-test value | High | Indicates statistical significance of the model. |

A key outcome of QSAR analysis is the identification of the physicochemical properties or "descriptors" that have the most significant impact on the biological activity of the compounds. These descriptors can be related to steric, electronic, or hydrophobic properties. For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic maps that provide a structural framework for designing new inhibitors. nih.gov Another QSAR analysis of indazole estrogens revealed that the substitution of a polar group at the R1 position of the indazole nucleus was crucial for selectivity towards the beta-estrogenic receptor. nih.gov

For this compound, a QSAR study could elucidate the importance of its specific substitution pattern. It could quantify the contributions of the bromine and fluorine atoms' electronic properties and the methyl group's steric influence on its biological activity. This knowledge would be invaluable for the rational design of more potent and selective analogues.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time. It provides a dynamic view of the ligand-receptor complex, complementing the static picture provided by molecular docking.

In the research of indazole derivatives, MD simulations are used to assess the stability of the ligand-receptor complex and to study the conformational changes that may occur upon binding. For instance, MD simulations have been used to confirm that potent indazole derivatives remain stable within the active site of targets like HIF-1α and VEGFR-2 over the simulation time. nih.govnih.gov These simulations can also reveal the flexibility of certain parts of the protein and the ligand, which can be important for binding.

Applying MD simulations to this compound bound to a putative target would allow researchers to observe its dynamic behavior in a simulated physiological environment. This could confirm the stability of the binding mode predicted by molecular docking and provide a more realistic understanding of the interactions at an atomic level. The stability of the complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD plot indicates that the complex has reached equilibrium and the binding is stable.

Evaluation of Ligand-Receptor Complex Stability and Conformational Changes

Molecular docking and molecular dynamics (MD) simulations are primary tools for evaluating the stability of a ligand-receptor complex and observing conformational changes. These methods are crucial for understanding how a molecule like this compound might bind to a specific protein target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For indazole derivatives, docking studies have been instrumental in identifying key interactions with amino acid residues within the active sites of various enzymes. aboutscience.euresearchgate.net For instance, in studies on other indazoles, binding energies are calculated to quantify the affinity of the ligand for the receptor. nih.govderpharmachemica.com Hydrogen bonds, hydrophobic interactions, and halogen bonds are meticulously analyzed to understand the drivers of binding. acs.org A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the binding pocket of a relevant protein, with the results indicating its potential efficacy as an inhibitor or agonist.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex over time. nih.gov These simulations model the movement of atoms and molecules, offering insights into the stability of the binding pose predicted by docking. nih.gov For indazole analogs, MD simulations have been used to confirm the stability of the ligand within the active site of enzymes like cyclooxygenase-2 (COX-2). researchgate.net Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of its components. nih.govrsc.org Such a simulation for this compound would reveal how it and its target receptor adapt to each other, providing a more accurate picture of the binding event.

Below is an illustrative table representing the kind of data generated from molecular docking studies on indazole derivatives against a hypothetical protein target.

| Compound Derivative Example | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole-Analogue-1 | -8.5 | ARG 120, TYR 355, PHE 432 |

| Indazole-Analogue-2 | -7.9 | LEU 250, VAL 349, SER 353 |

| Indazole-Analogue-3 | -9.1 | TRP 86, HIS 95, GLU 119 |

Analysis of Solvent Effects and Dynamic Interactions

The influence of the surrounding solvent, typically water in a biological system, is critical for accurately modeling molecular interactions. Computational methods can explicitly or implicitly account for these solvent effects. MD simulations are particularly adept at showing the dynamic interplay between the ligand, receptor, and solvent molecules. jmaterenvironsci.com The water molecules can form bridges that stabilize the ligand-receptor complex or, conversely, compete for binding sites. nih.gov The analysis of these dynamic interactions provides a more nuanced understanding of the binding thermodynamics.

Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are often employed post-MD simulation to calculate the binding free energy of a ligand to its receptor, which includes contributions from both solvent and the dynamic nature of the interaction. researchgate.net This approach would be invaluable in assessing the true binding affinity of this compound in a physiological environment.

Pharmacokinetic and Toxicological Predictions (ADMET Profiling)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a cost-effective method to predict the pharmacokinetic and toxicological properties of a drug candidate at an early stage of development. researchgate.net

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion

Various computational models are available to predict the ADME properties of a molecule like this compound based on its structure. These models are often built on large datasets of experimentally determined properties.

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and oral bioavailability are predicted. Properties like the topological polar surface area (TPSA) and lipophilicity (logP) are calculated, as they are key determinants of absorption. nih.govchemscene.com

Distribution: The extent to which a compound distributes into various tissues is predicted. This includes predictions of blood-brain barrier penetration and plasma protein binding, which are crucial for determining the compound's site of action and duration of effect.

Metabolism: The likelihood of a compound being metabolized by cytochrome P450 enzymes is assessed. Identifying potential metabolic sites on the molecule can guide the design of more stable analogs.

Excretion: The route and rate of elimination from the body are predicted.

The following table illustrates the type of data generated from an in silico ADMET prediction for a hypothetical compound.

| ADMET Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| TPSA (Ų) | 45.5 | Good cell permeability |

| LogP | 2.8 | Optimal lipophilicity |

In Silico Toxicity Screening and Risk Assessment

Computational toxicology models predict the potential for a compound to cause various types of toxicity, such as hepatotoxicity, cardiotoxicity, and mutagenicity. rjptonline.org These predictions are based on structural alerts and quantitative structure-activity relationship (QSAR) models. researchgate.net For this compound, in silico screening would flag potential toxicophores and predict its likelihood of failing in later stages of drug development due to safety concerns. researchgate.net This early warning allows for the prioritization of compounds with a lower predicted risk of toxicity.

Preclinical Research Directions and Future Therapeutic Potential of 6 Bromo 5 Fluoro 2 Methyl 2h Indazole Derived Compounds

Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery where a promising hit compound is systematically modified to enhance its pharmacological properties. biosolveit.de For a hypothetical lead series derived from 6-Bromo-5-fluoro-2-methyl-2H-indazole, the primary goals would be to improve potency, selectivity, and pharmacokinetic profiles.

The structure of this compound offers several avenues for chemical modification. The bromine atom at the 6-position can be a site for cross-coupling reactions, allowing for the introduction of a wide array of functional groups to probe interactions with biological targets. The fluorine atom at the 5-position is a common feature in modern pharmaceuticals, known to enhance metabolic stability and binding affinity. organic-chemistry.org The methyl group on the indazole nitrogen influences the electronic properties and spatial arrangement of the molecule.

A systematic structure-activity relationship (SAR) study would be initiated to understand how modifications at each position affect the desired biological activity. For instance, if the target is a protein kinase, researchers would synthesize a library of analogues by varying the substituents and assessing their inhibitory activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Derivatives Targeting a Protein Kinase

| Compound ID | R-Group at 6-position | Kinase Inhibition (IC50, nM) |

| Lead-001 | Bromo | 500 |

| Opti-002 | Phenyl | 250 |

| Opti-003 | 4-Fluorophenyl | 120 |

| Opti-004 | 4-Aminophenyl | 50 |

| Opti-005 | Pyridinyl | 75 |

This table is a hypothetical representation of data that would be generated during a lead optimization campaign and is for illustrative purposes only.

Combinatorial Approaches with Existing Therapies

To enhance therapeutic efficacy and overcome potential drug resistance, combinatorial approaches are often explored. Derivatives of this compound, if developed as anticancer agents, could be tested in combination with standard-of-care chemotherapies or other targeted agents.

For example, if a derivative shows activity as a kinase inhibitor, it could be combined with a drug that targets a different signaling pathway or a cytotoxic agent. Preclinical studies would involve in vitro testing on cancer cell lines to determine if the combination results in synergistic, additive, or antagonistic effects.

Table 2: Illustrative In Vitro Synergy Study of an Indazole Derivative with a Standard Chemotherapy

| Treatment Group | Cell Viability (%) |

| Control | 100 |

| Indazole Derivative (1 µM) | 70 |

| Chemotherapy X (0.5 µM) | 65 |

| Indazole Derivative (1 µM) + Chemotherapy X (0.5 µM) | 30 |

This table is a hypothetical example of data from a combination study and is for illustrative purposes only.

Development of Targeted Delivery Systems

Targeted delivery systems aim to increase the concentration of a drug at the site of action while minimizing exposure to healthy tissues. For potent molecules like indazole derivatives, this can be a crucial strategy to improve the therapeutic index.

One approach could be the development of antibody-drug conjugates (ADCs), where a highly potent derivative of this compound is linked to an antibody that specifically targets a protein overexpressed on cancer cells. Another strategy could involve encapsulation of the compound within nanoparticles or liposomes to enhance its solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.

Translational Research Perspectives and Clinical Feasibility Assessment

Translational research bridges the gap between preclinical findings and clinical application. For derivatives of this compound, this would involve a thorough assessment of their potential for human studies.

Key considerations would include:

In vivo efficacy: Testing the optimized lead candidate in animal models of the target disease to demonstrate its therapeutic effect.

Pharmacokinetics and Metabolism: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models to predict its behavior in humans. researchgate.net

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to the drug or to monitor its therapeutic effect.

The clinical feasibility of a drug candidate derived from this scaffold would depend on a favorable balance of efficacy and a clean safety profile in preclinical studies. The presence of the fluoro group may confer favorable metabolic properties, potentially leading to a more predictable pharmacokinetic profile in humans. organic-chemistry.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-5-fluoro-2-methyl-2H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors. For example, bromo-fluoroaniline derivatives can react with methyl isocyanide under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF, with palladium or copper catalysts enhancing cyclization efficiency . Yield optimization requires precise temperature control (e.g., 80–100°C) and inert atmospheres to prevent side reactions. Purity is often verified via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., distinguishing between 2H- and 1H-indazole tautomers) .

- HPLC-MS : For assessing purity and detecting trace impurities (e.g., unreacted precursors or dehalogenated byproducts) .

- X-ray crystallography : To resolve ambiguities in regiochemistry, particularly when bromine/fluorine positional isomers are possible .

Q. What are the standard protocols for evaluating the compound’s stability under different storage conditions?

- Methodological Answer : Stability studies involve:

- Accelerated degradation testing : Exposing the compound to heat (40–60°C), humidity (75% RH), and light to identify decomposition pathways (e.g., dehalogenation or oxidation) .

- LC-MS monitoring : To track degradation products over time. For instance, bromine loss may generate 5-fluoro-2-methylindazole, detectable via mass shifts .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, methyl substitution) affect the biological activity of this compound?

- Methodological Answer : Comparative SAR studies using analogs like 5-Bromo-6-fluoro-3-methyl-1H-indazole (IC₅₀: ~500 nM) and 6-Bromo-5-fluoro-3-methyl-1H-indazole (IC₅₀: ~800 nM) reveal that bromine at position 6 and fluorine at position 5 enhance antitumor activity by improving target binding (e.g., kinase inhibition). Methyl groups at position 2 stabilize the indazole ring, reducing metabolic degradation .

| Compound | IC₅₀ (nM) | Key Structural Feature |

|---|---|---|

| This compound | 500 | Bromine (C6), Fluorine (C5) |

| 5-Bromo-6-fluoro-3-methyl-1H-indazole | 700 | Bromine (C5), Fluorine (C6) |

| 6-Bromo-5-fluoro-3-methyl-1H-indazole | 800 | Methyl at C3 reduces activity |

| Table 1. Impact of substituent position on biological activity |

Q. How can researchers resolve contradictions in reported biological data for this compound (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or incubation time). To address this:

- Standardize assays : Use validated cell lines (e.g., HCT-116 for cytotoxicity) and replicate experiments across labs.

- Control for tautomerism : 2H-indazole derivatives may exhibit different activity profiles than 1H-indazole isomers due to altered hydrogen-bonding capacity .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) to identify trends .

Q. What strategies are effective for optimizing multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Flow chemistry : Reduces side reactions in halogenation steps by maintaining precise temperature and reagent stoichiometry .

- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization (e.g., Suzuki couplings at C3) .

- DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading (e.g., 5 mol% Pd(OAc)₂) and solvent polarity (e.g., THF vs. DMF) to maximize yield .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate the compound’s enzyme inhibition kinetics?

- Methodological Answer :

- Enzyme selection : Use recombinant kinases (e.g., JAK2 or Aurora A) linked to the compound’s putative targets .

- Dose range : Test 0.1–100 µM concentrations in triplicate, with controls (DMSO vehicle and staurosporine as a positive control).

- Data fitting : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and validate with Cheng-Prusoff equation for competitive inhibition .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

- Methodological Answer :

- SwissADME : Predicts solubility (LogS), permeability (Caco-2), and CYP450 interactions .

- AutoDock Vina : Models binding modes to targets like PARP1, identifying key interactions (e.g., bromine with hydrophobic pockets) .

- Schrödinger QikProp : Estimates bioavailability (%F) and blood-brain barrier penetration .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。